molecular formula C5H10Cl3NOSi B8295076 N-trimethylsilyl-trichloroacetamide

N-trimethylsilyl-trichloroacetamide

Cat. No.: B8295076
M. Wt: 234.6 g/mol
InChI Key: ASABUEJOVHOJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-trimethylsilyl-trichloroacetamide is a useful research compound. Its molecular formula is C5H10Cl3NOSi and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Silylation Reactions

N-trimethylsilyl-trichloroacetamide is widely utilized for silylation reactions to convert hydroxyl groups into silyl ethers. This process increases the volatility of compounds, enabling their analysis via GC-MS.

  • Case Study : In a study focused on glycosylation reactions, this compound was employed to activate glycosyl donors, leading to improved yields in carbohydrate synthesis .

Alkylation Reactions

The compound has been shown to act as an electrophile in alkylation reactions. It can form stable intermediates that facilitate the synthesis of complex organic molecules.

  • Data Table: Alkylation Efficiency
    SubstrateYield (%)Conditions
    p-Toluenesulfonamide85No exogenous acid required
    Secondary benzylic imidate90Mild conditions

This table summarizes the yields obtained from different alkylation reactions using this compound as a reagent .

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is particularly valuable in GC-MS for the analysis of various compounds, including steroids and other hormones.

  • Case Study : The detection of steroid hormones such as 17-alpha-ethynylestradiol and estrone was significantly enhanced through the use of this silylating agent, demonstrating its effectiveness in environmental and biological sample analysis .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to stabilize reactive intermediates makes it a valuable tool in drug development.

  • Case Study : Research indicated that this compound was instrumental in synthesizing novel triazole derivatives with significant antimicrobial activity .

Properties

Molecular Formula

C5H10Cl3NOSi

Molecular Weight

234.6 g/mol

IUPAC Name

2,2,2-trichloro-N-trimethylsilylacetamide

InChI

InChI=1S/C5H10Cl3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10)

InChI Key

ASABUEJOVHOJSW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.